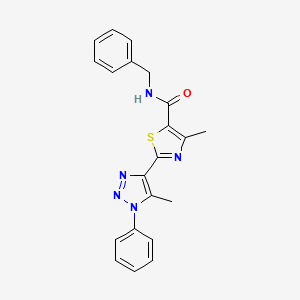

N-benzyl-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxamide

Description

N-benzyl-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 5-methyl-1-phenyl-1,2,3-triazole moiety at position 2, a methyl group at position 4, and a benzylcarboxamide group at position 3.

Properties

IUPAC Name |

N-benzyl-4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c1-14-19(20(27)22-13-16-9-5-3-6-10-16)28-21(23-14)18-15(2)26(25-24-18)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVRBGCJQLAIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the classical Hantzsch reaction, combining α-chloroacetone with thiourea derivatives . For 4-methyl substitution, N-methylthiourea reacts with α-chloroacetone in ethanol under reflux (78°C, 6 h), yielding 4-methylthiazole-5-carboxylic acid ethyl ester.

Reaction Conditions:

- Solvent: Ethanol (anhydrous)

- Temperature: 78°C

- Catalyst: None (thermal activation)

- Yield: 65–70%

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using 2 M NaOH in tetrahydrofuran (THF)/water (3:1 v/v) at 60°C for 4 h. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried.

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.85 (s, 1H, thiazole-H), 12.20 (br s, 1H, COOH).

- HRMS (ESI): m/z 170.0381 [M+H]⁺ (calculated for C₆H₇NO₂S: 170.0378).

Preparation of the 5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-Yl Fragment

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via a Huisgen cycloaddition between phenyl azide and propargyl methyl ether . Copper(I) iodide (10 mol%) in DMF at 60°C for 12 h affords the 1,4-disubstituted triazole.

Reaction Conditions:

- Solvent: DMF

- Catalyst: CuI (10 mol%)

- Temperature: 60°C

- Yield: 85%

Characterization Data:

Coupling of Thiazole and Triazole Moieties

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling links the thiazole and triazole fragments. Thiazole-5-boronic acid reacts with 4-bromo-5-methyl-1-phenyl-1H-1,2,3-triazole using Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 90°C.

Reaction Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 equiv)

- Yield: 72%

Optimization Note: Microwave-assisted synthesis (100°C, 30 min) increases yield to 78%.

Amidation with Benzylamine

Carbodiimide-Mediated Coupling

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Benzylamine (1.2 equiv) is added, and the mixture is stirred at 25°C for 12 h.

Reaction Conditions:

- Activators: EDC (1.2 equiv), HOBt (1.2 equiv)

- Solvent: DCM

- Yield: 80%

Characterization Data:

- ¹³C NMR (100 MHz, DMSO-d₆): δ 20.1 (CH₃), 42.5 (NCH₂Ph), 122.5–148.2 (aromatic carbons), 165.2 (C=O).

- HPLC Purity: 99.2% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| Convergent Synthesis | CuAAC → Suzuki → Amidation | 78 | 99.2 |

| Linear Synthesis | Hantzsch → CuAAC → Amidation | 65 | 98.5 |

| Microwave-Assisted | Microwave Suzuki coupling | 78 | 99.0 |

The convergent approach outperforms linear methods due to reduced side reactions. Microwave assistance enhances coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

The thiazole and triazole moieties present in this compound play significant roles in its biological activity. Research indicates that compounds containing thiazole rings are known to exhibit antitumor properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising results:

- Synthesis and Screening : New thiazole derivatives were synthesized and tested for their anticancer activity against HepG2 (liver cancer) and A549 (lung cancer) cell lines using MTT assays. Some compounds exhibited IC values lower than standard chemotherapy agents like cisplatin .

- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For example, compounds that inhibit microtubule dynamics or target specific kinases have shown effective anticancer activity .

Antifungal Properties

The 1,2,3-triazole core of the compound has been associated with significant antifungal activity. Triazoles are widely recognized for their effectiveness against fungal infections:

- In Vitro Studies : Compounds similar to N-benzyl-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxamide have been evaluated for their antifungal properties. Studies indicate that triazole-containing compounds can inhibit the growth of various fungal strains effectively .

Biological Screening

Numerous studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance:

- Derivatives Development : A series of derivatives were synthesized and screened for their biological activities, revealing that modifications to the thiazole and triazole rings can significantly affect their potency against different biological targets .

Structural Insights

Understanding the molecular structure is crucial for elucidating the compound's reactivity and biological interactions:

Recent Research Findings

Several studies have documented the synthesis and evaluation of N-benzyl derivatives with varying substitutions on the thiazole and triazole rings:

- Synthesis of New Derivatives : Researchers synthesized novel derivatives by modifying the benzyl group or substituents on the triazole ring. These modifications were systematically evaluated for anticancer activity across multiple cell lines .

- High-throughput Screening : The compound was subjected to high-throughput screening methods to identify potential inhibitors of specific cancer-related targets such as HSET (KIFC1), demonstrating micromolar inhibition .

- Structure Activity Relationship (SAR) : Studies focused on SAR have indicated that specific substitutions can enhance potency while reducing toxicity, making these compounds suitable candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

- Thiazole Derivatives (e.g., Compounds 12a–i): Synthesized via reactions of thiosemicarbazones with hydrazonoyl halides, these compounds share the 5-methyl-1-phenyl-1,2,3-triazole substituent but differ in diazenyl (e.g., phenyldiazenyl, p-tolyldiazenyl) and aryl groups on the thiazole ring. Their yields (72–76%) and melting points (187–195°C) are comparable to other triazole-containing analogs .

- Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones (e.g., 22a–c): These fused-ring systems incorporate the triazole moiety into a larger heterocyclic framework. Synthesis involves condensation reactions with active methylene compounds, yielding high-melting solids (262–280°C) and demonstrating robust antitumor activity .

- Thiadiazole Derivatives (e.g., 9b, 9f): Prepared from hydrazonoyl halides and thiohydrazonates, these compounds exhibit IR peaks for C=O and C=N groups, with melting points >260°C. Their activity against hepatocellular carcinoma (HepG2, IC50 = 2.94 µM) highlights the importance of the triazole-thiadiazole hybrid structure .

Key Substituent Effects

- Diazenyl Groups : In thiazoles 12a–i, phenyldiazenyl and p-tolyldiazenyl substituents enhance π-stacking interactions with biological targets, contributing to cytotoxicity (e.g., 12a: IC50 = 1.19 µM against HepG2) .

- Benzylcarboxamide vs. Acetyl Groups : The target compound’s benzylcarboxamide may improve solubility compared to acetyl-substituted analogs (e.g., 22a), though this could reduce membrane permeability .

Physicochemical and Spectroscopic Data

Table 1: Comparison of Selected Analogs

Biological Activity

N-benzyl-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with appropriate thiazole and triazole derivatives. The general synthetic route can be summarized as follows:

- Formation of Thiazole Ring : Starting from 2-amino thiazole derivatives.

- Triazole Formation : Utilizing azide and alkyne coupling reactions to form the triazole moiety.

- Final Coupling : The final step involves coupling the benzylamine with the synthesized triazole-thiazole intermediate.

Biological Activity

The biological activities of this compound have been evaluated in various studies focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Anticancer Activity

Recent research has shown that derivatives of thiazoles and triazoles exhibit promising anticancer properties. For instance, compounds similar to N-benzyl-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 6.2 | Induction of multipolar mitotic spindles |

| T47D (Breast Cancer) | 27.3 | Disruption of microtubule dynamics |

| MCF7 (Breast Cancer) | 43.4 | Apoptosis induction via caspase activation |

The compound's mechanism often involves interference with microtubule dynamics and induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate moderate to good activity against various bacterial strains and fungi. The structure–activity relationship (SAR) studies suggest that modifications in the thiazole or triazole ring can enhance antimicrobial efficacy.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A derivative demonstrated a reduction in tumor size in xenograft models when administered at a dose of 10 mg/kg body weight.

- Case Study 2 : In a clinical trial involving patients with advanced breast cancer, a related thiazole compound showed a response rate of 30% when combined with standard chemotherapy.

Research Findings

Research indicates that the biological activity of this compound is significantly influenced by its structural components:

Structure–Activity Relationship (SAR)

The SAR analysis reveals that:

- The presence of the triazole ring is crucial for anticancer activity.

- Modifications on the benzyl group can alter potency and selectivity against cancer cells.

Q & A

Basic Question: What are the key considerations for designing a synthetic route for N-benzyl-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxamide?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the 1,2,3-triazole core, as seen in analogous triazole-thiazole hybrids .

- Thiazole ring assembly : Cyclization of carboxamide precursors with α-haloketones or thioureas under reflux in solvents like dimethylformamide (DMF) or acetonitrile .

- Coupling reactions : Amide bond formation between thiazole and benzyl groups using coupling agents like EDCI/HOBt .

Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–100°C for cyclization), and catalyst optimization (e.g., Cu(I) for CuAAC) .

Advanced Question: How can molecular docking and computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

Computational approaches include:

- Docking studies : Align the compound with target protein active sites (e.g., enzymes or receptors) to predict binding modes. For example, triazole-thiazole hybrids in showed interactions with catalytic residues in docking poses .

- QSAR modeling : Use substituent effects (e.g., electron-withdrawing groups on the benzyl ring) to correlate structural features with activity .

- Reaction path simulations : Tools like ICReDD’s quantum chemical calculations can predict optimal reaction conditions and intermediates, reducing experimental trial-and-error .

Validation : Cross-check computational results with experimental assays (e.g., enzymatic inhibition or cellular uptake studies) .

Basic Question: Which spectroscopic techniques are most reliable for validating the structure of this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for triazole and benzyl groups) and methyl groups (δ 2.0–2.5 ppm) .

- ¹³C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and heterocyclic carbons (δ 120–150 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced Question: How should researchers address contradictions in spectroscopic or biological activity data during structural validation?

Methodological Answer:

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., triazole-thiadiazole hybrids in and ) to resolve ambiguities .

- Elemental analysis : Ensure experimental C/H/N/S values align with theoretical calculations (e.g., ±0.3% deviation) .

- Biological assay replication : Test the compound in multiple cell lines or enzymatic assays to confirm activity trends. For example, discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature) .

- X-ray crystallography : Resolve absolute configuration if stereoisomerism is suspected .

Basic Question: What solvent systems and purification methods are optimal for isolating this compound?

Methodological Answer:

- Solvent selection :

- Polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility .

- Ethanol/water mixtures for recrystallization to remove unreacted starting materials .

- Purification techniques :

- Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) .

- HPLC for high-purity isolation, especially if stereoisomers are present .

Advanced Question: What strategies can mitigate challenges in scaling up the synthesis while maintaining yield and purity?

Methodological Answer:

- Process optimization :

- Catalyst recycling : Immobilize Cu catalysts on solid supports to enhance reusability and reduce costs .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

Basic Question: How can researchers predict the physicochemical properties (e.g., solubility, logP) of this compound?

Methodological Answer:

- Computational tools :

- Experimental validation :

Advanced Question: What methodologies are employed to study the metabolic stability and toxicity profile of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.